molecular formula C18H21NO5 B14699209 Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- CAS No. 24789-76-2

Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)-

Cat. No.: B14699209
CAS No.: 24789-76-2
M. Wt: 331.4 g/mol
InChI Key: GKRGVOGWPNHCLX-UHFFFAOYSA-N
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Description

Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a phenylmethyl group, and a trimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trimethoxyphenoxy Intermediate: This step involves the reaction of 3,4,5-trimethoxyphenol with an appropriate halogenating agent to form the trimethoxyphenoxy intermediate.

    Acetamide Formation: The intermediate is then reacted with acetamide under specific conditions to form the desired acetamide derivative.

    Introduction of the Phenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(phenylmethyl)-2-(3,4-dimethoxyphenoxy)-: Similar structure but with two methoxy groups instead of three.

    Acetamide, N-(phenylmethyl)-2-(3,5-dimethoxyphenoxy)-: Another similar compound with different positioning of methoxy groups.

    Acetamide, N-(phenylmethyl)-2-(4-methoxyphenoxy)-: Contains only one methoxy group.

Uniqueness

Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- is unique due to the presence of three methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research and development.

Properties

CAS No.

24789-76-2

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzyl-2-(3,4,5-trimethoxyphenoxy)acetamide

InChI

InChI=1S/C18H21NO5/c1-21-15-9-14(10-16(22-2)18(15)23-3)24-12-17(20)19-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20)

InChI Key

GKRGVOGWPNHCLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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